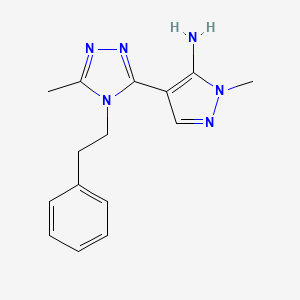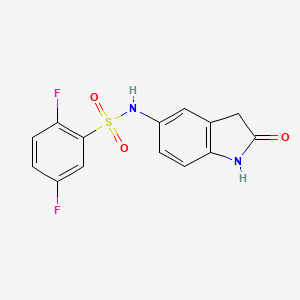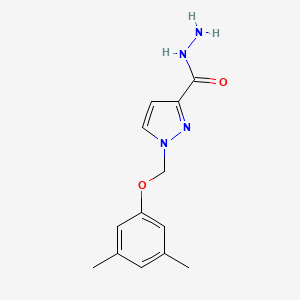![molecular formula C24H34N4O2S B2924074 N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-46-3](/img/structure/B2924074.png)
N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the tetrahydro-1H-cyclopenta[d]pyrimidin-2-one group suggests that part of the molecule is cyclic, while the amide and thioether groups are likely to add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely be determined by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thioether group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : A study focused on the synthesis of pyrimidine linked pyrazole heterocyclics explored their insecticidal and antibacterial potential. This approach demonstrates the importance of heterocyclic chemistry in designing compounds with specific biological activities (Deohate & Palaspagar, 2020).
Anticonvulsant Agents : Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents highlights the therapeutic applications of structurally related compounds. The study included synthesis, docking studies, and pharmacological evaluation, underlining the significance of structural design in drug discovery (Severina et al., 2020).
Diverse Library Generation : The generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the versatility of starting materials in synthesizing a wide array of compounds. This research indicates the potential for discovering new biological activities through diverse compound libraries (Roman, 2013).
Radioligand Imaging : A study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies the application of heterocyclic compounds in diagnostic imaging. This research contributes to the development of tools for non-invasive disease diagnosis and drug efficacy evaluation (Dollé et al., 2008).
Antimicrobial and Antitubercular Activities : Synthesis of new pyrimidine-azitidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities highlight the role of heterocyclic compounds in combating infectious diseases. The study provides insights into the structural requirements for antimicrobial efficacy (Chandrashekaraiah et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-4-5-8-18-11-13-19(14-12-18)25-22(29)17-31-23-20-9-6-10-21(20)28(24(30)26-23)16-7-15-27(2)3/h11-14H,4-10,15-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBWZKGTOLROFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)
![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)







![N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2924012.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2924013.png)